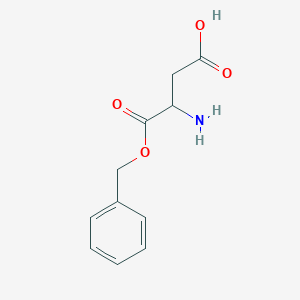

H-Asp-OBzl

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7362-93-8 | |

| Record name | NSC186918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for the Preparation and Integration of H Asp Obzl in Peptide Chains

Chemical Synthesis Approaches

Chemical synthesis of peptides allows for precise control over the amino acid sequence and the incorporation of modified or protected amino acids like Asp(OBzl). bachem.com The two primary approaches are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Utilizing Asp(OBzl) Building Blocks

Solid-phase peptide synthesis, pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.comslideshare.net This methodology simplifies purification steps as excess reagents and byproducts are removed by washing the resin. peptide.com Protected amino acid building blocks, such as those containing the Asp(OBzl) moiety, are central to this process.

The general SPPS process involves attaching the C-terminal amino acid to the resin, followed by iterative cycles of N-alpha deprotection, coupling of the next protected amino acid, and capping of any unreacted sites. peptide.comiris-biotech.de Side-chain functional groups, like the beta-carboxyl of aspartic acid, must be protected throughout the chain elongation. iris-biotech.desquarespace.com

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used SPPS approach that employs a base-labile Fmoc group for temporary N-alpha protection and acid-labile protecting groups for side chains. iris-biotech.deiris-biotech.de Fmoc-Asp(OBzl)-OH is a common building block in this strategy, where the benzyl (B1604629) ester serves as the acid-labile protecting group for the beta-carboxyl. alfa-chemistry.com

A significant challenge when using Asp(OBzl) in Fmoc-SPPS is the potential for aspartimide formation, particularly when aspartic acid is followed by amino acids with small, less hindered side chains like glycine (B1666218) or serine. biotage.comoup.com This intramolecular side reaction leads to the formation of a five-membered succinimide (B58015) ring, which can subsequently open to yield undesired alpha- or beta-linked peptides, complicating purification and potentially affecting peptide activity. biotage.comoup.com

Strategies to mitigate aspartimide formation in Fmoc-SPPS with Asp(OBzl) include modifying the Fmoc deprotection conditions, such as adding additives like HOBt (hydroxybenzotriazole) to the piperidine (B6355638) solution, or using weaker bases like piperazine (B1678402). biotage.com However, these methods may not completely eliminate the side reaction. biotage.com Alternative, more sterically demanding protecting groups for the beta-carboxyl have also been explored to physically hinder succinimide ring formation. biotage.comoup.com

The Boc (tert-butyloxycarbonyl) strategy utilizes an acid-labile Boc group for temporary N-alpha protection and acid-stable protecting groups for side chains, typically benzyl (Bzl) or cyclohexyl (Chex) esters for aspartic acid's beta-carboxyl. iris-biotech.de Boc-Asp(OBzl)-OH is a standard building block in Boc-SPPS. iris-biotech.descientificlabs.co.uk

A key advantage of the Boc strategy with Asp(OBzl) is the reduced propensity for aspartimide formation compared to the Fmoc strategy. This is because the acidic conditions used for Boc deprotection (typically trifluoroacetic acid, TFA) are less conducive to the intramolecular cyclization that leads to succinimide formation. oup.compeptide.com The final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc-SPPS typically requires strong acid conditions, such as anhydrous hydrogen fluoride (B91410) (HF), which also cleaves the benzyl ester of Asp(OBzl). slideshare.netiris-biotech.de While effective, the use of highly corrosive HF is a significant drawback of the Boc strategy. iris-biotech.de

The Boc strategy is often preferred for the synthesis of hydrophobic peptides and sequences that are sensitive to the basic conditions of Fmoc deprotection. iris-biotech.de It is also utilized when existing protocols or Drug Master Files (DMF) mandate its use. iris-biotech.de

The choice of resin and linker is critical in SPPS and must be compatible with the protecting group strategy employed. Resins are typically made of cross-linked polystyrene or polyethylene (B3416737) glycol (PEG). csic.es

In Boc-SPPS, resins that are stable to the acidic conditions of Boc deprotection are required. Merrifield resin (chloromethyl polystyrene), PAM resin (phenylacetamidomethyl), and MBHA resin (4-methylbenzhydrylamine) are commonly used with Boc chemistry. slideshare.netcsic.espeptide.com The linkage to the resin must withstand repeated treatments with TFA for Boc removal. peptide.com Cleavage from these resins often requires strong acids like HF, which also removes the Asp(OBzl) protection. slideshare.netiris-biotech.de

For Fmoc-SPPS utilizing Asp(OBzl), resins that are stable to basic conditions but cleavable under mild to moderate acid conditions are preferred. Wang resin and Rink amide resin are examples of resins compatible with Fmoc chemistry. slideshare.netiris-biotech.de However, when preparing protected peptide fragments for fragment condensation, acid-labile resins like 2-chlorotrityl chloride resin are used, allowing cleavage under very mild acidic conditions that preserve the acid-labile side-chain protecting groups like the benzyl ester on Asp(OBzl). oup.compeptide.compeptide.com

Compatibility also extends to the swelling properties of the resin in the solvents used for synthesis (e.g., DMF, DCM). csic.es Proper swelling ensures efficient access of reagents to the growing peptide chains.

Boc-Strategy: Preferred Applications and Strategic Advantages with Asp(OBzl)

Solution-Phase Peptide Synthesis Incorporating Asp(OBzl)

Solution-phase peptide synthesis involves carrying out coupling and deprotection steps in homogeneous solution. While more labor-intensive in terms of purification of intermediates compared to SPPS, it is often preferred for the synthesis of shorter peptides or for the preparation of protected peptide fragments. bachem.comsquarespace.com

In solution-phase synthesis, both the alpha-amino and alpha-carboxyl groups of the amino acids must be protected, in addition to any reactive side chains like the beta-carboxyl of aspartic acid, which is typically protected as a benzyl ester (Asp(OBzl)). bachem.comsquarespace.com Various N-alpha protecting groups (e.g., Boc, Fmoc, Z) and C-terminal protecting groups (e.g., methyl, ethyl, benzyl esters) can be used, chosen based on orthogonality to allow selective deprotection. bachem.comsquarespace.com

Fragment condensation is a key strategy in solution-phase peptide synthesis, particularly for synthesizing longer peptides. squarespace.com This approach involves synthesizing smaller protected peptide segments (fragments) using either solution-phase or solid-phase methods, purifying these fragments, and then coupling them together in solution to form the final, longer peptide chain. squarespace.com

The efficacy of fragment condensation strategies depends on several factors, including the efficiency of the coupling reaction between the fragments, the avoidance of racemization at the C-terminus of the activated fragment, and the solubility of the protected peptide fragments. squarespace.comnih.gov Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in combination with additives like HOBt or active ester methods (e.g., using N-hydroxysuccinimide esters of protected amino acids or peptides like Z-Asp(OSu)-OBzl) can be employed for fragment coupling. squarespace.combiosynth.compublish.csiro.au While mixed anhydrides can be used for coupling single amino acids, they are generally less suitable for fragment condensation due to the risk of racemization. squarespace.com

Classical Coupling Reagents and Their Performance with Asp(OBzl)

Classical peptide coupling reagents are essential for forming the amide bond between the carboxyl group of one amino acid (or peptide) and the amino group of another. When incorporating Asp(OBzl), the free alpha-carboxyl group is typically involved in the coupling reaction. Various reagents have been utilized, each with its own advantages and considerations regarding reaction efficiency, minimization of side reactions (such as racemization and aspartimide formation), and compatibility with protecting groups.

While specific detailed performance data (e.g., comparative yields, reaction times for different reagents with H-Asp(OBzl)) across a range of classical coupling reagents were not extensively detailed in the search results, the general principles of peptide coupling apply. Reagents like carbodiimides (e.g., EDC, DIC) often used in conjunction with additives like HOBt or HOAt to suppress racemization, or activated esters (e.g., HOSu esters) are common in classical peptide synthesis. mdpi.comuni.lu The use of coupling reagents like HCTU in automated Fmoc-SPPS has been reported for coupling amino acids, including protected aspartic acid derivatives. nih.gov

A significant challenge when incorporating aspartic acid derivatives with a protected beta-carboxyl group, such as Asp(OBzl), in peptide synthesis is the potential for aspartimide formation. peptide.com This intramolecular side reaction involves the nucleophilic attack of the peptide backbone nitrogen on the beta-carbonyl group, leading to a cyclic imide intermediate. peptide.com Aspartimide formation can result in epimerization at the aspartic acid residue and the formation of undesired alpha and beta peptide isomers upon ring-opening. peptide.com The use of the beta-benzyl ester can be associated with aspartimide formation, and strategies to mitigate this, such as using bulky esters or backbone protection, have been explored. nih.govpeptide.com

Novel Synthetic Routes for H-Asp(OBzl) Derivatives

Beyond standard peptide synthesis, H-Asp(OBzl) and its derivatives are utilized in novel synthetic routes for the creation of more complex molecular architectures, including prodrugs and conjugates with other bioactive molecules.

Synthesis of Asp(OBzl)-Containing Prodrugs

Aspartic acid beta-benzyl ester derivatives have been explored in the design and synthesis of prodrugs. The ester moiety can serve as a handle for linking a therapeutic agent, with the intention that the ester will be cleaved in vivo to release the active drug. This approach can be used to improve properties such as bioavailability, solubility, or targeting. For instance, aspartic acid esters, including the beta-benzyl ester, have been investigated as potential candidates for designing novel phosphoramidate-based antiviral prodrugs, particularly in the context of Hepatitis C virus replication inhibitors. rsc.org The ester is intended to be hydrolyzed by liver enzymes, triggering the release of the active monophosphate at the site of action. rsc.org Aspartate beta-benzyl ester has also been studied as a model derivative for transport by amino acid transporters like ATB(0,+), suggesting its potential in amino acid-based prodrug delivery systems targeting specific tissues like the large intestine, lungs, and ocular tissues. nih.gov

Incorporation into Complex Organic Architectures (e.g., Glycyrrhetinic Acid Derivatives)

H-Asp(OBzl) can be incorporated into complex organic architectures, leveraging its amino and carboxyl functionalities. While direct examples of conjugating H-Asp(OBzl) specifically to glycyrrhetinic acid derivatives were not prominently found in the search results, the principle of using protected amino acids like Asp(OBzl) as building blocks for complex molecules is established. For example, protected aspartic acid benzyl ester has been used in the synthesis of glycolipids, demonstrating its utility in constructing molecules with diverse structural features. mdpi.com The side-chain benzyl ester of aspartic acid in peptides has also been reported as a useful precursor for conversion into various functional groups, facilitating the synthesis of branched and cyclic peptides. researchgate.net Glycyrrhetinic acid itself is a pentacyclic triterpenoid (B12794562) derivative with various biological activities. wikipedia.org Its structure presents opportunities for conjugation with amino acid derivatives like Asp(OBzl) to potentially modify its properties or create novel conjugates with altered biological profiles.

Enzymatic Synthesis Approaches for Aspartic Acid Derivatives

Enzymatic methods offer alternative, often more selective and environmentally friendly, routes for the synthesis of amino acid derivatives and peptide bonds.

Biocatalytic N-Protection of Beta-Carboxy Free Alpha-Carboxy Esters (e.g., H-Asp-OBzl)

Biocatalytic methods can be employed for the selective modification of amino acid derivatives. While this compound already possesses a free N-terminus, enzymatic approaches have been explored for the N-protection of aspartic acid derivatives with a free beta-carboxyl group and an esterified alpha-carboxyl group (similar structural motif in terms of free/protected carboxyls). For instance, immobilized penicillin G acylase (PGA) has been studied for the N-alpha protection of beta-carboxy free, alpha-carboxy esters of aspartic acid, such as H-Asp-OMe and this compound, through the introduction of a N-alpha-phenylacetyl moiety. tandfonline.comresearchgate.net Moderate yields (50-62%) were obtained for this compound in methanol/buffer mixtures under kinetic control using this method. tandfonline.comresearchgate.net

Enzyme-Catalyzed Amide Bond Formation with Asp(OBzl) Containing Substrates

Enzymes, particularly proteases, can catalyze the formation of peptide bonds. This biocatalytic approach can be applied to incorporate Asp(OBzl) into peptides. While detailed examples specifically focusing on enzyme-catalyzed amide bond formation with H-Asp(OBzl) as a substrate for the free alpha-amino group were not extensively found, related enzymatic reactions involving protected aspartic acid derivatives highlight the potential. For example, enzymatic synthesis of side-chain benzyl esters of L-alpha-amino acids has been reported. researchgate.net Furthermore, biocatalytic routes for the synthesis of protected amino acid building blocks, such as alpha-benzyl L-glutamate, involving enzymes like Alcalase for esterification, demonstrate the feasibility of using enzymes for selective modifications of amino acid carboxyl groups. frontiersin.org Enzymes can offer regio- and stereoselectivity in such reactions. acs.org

Protecting Group Chemistry and Orthogonality in Asp Obzl Synthesis

The Benzyl (B1604629) Ester (OBzl) as a Beta-Carboxyl Protecting Group for Aspartic Acid

Aspartic acid possesses two carboxyl groups: an α-carboxyl group directly attached to the α-carbon, which forms the peptide backbone, and a β-carboxyl group located on the side chain. In peptide synthesis, the α-carboxyl group of the incoming amino acid is typically activated for coupling to the free α-amino group of the growing peptide chain. Without protection, the β-carboxyl group of aspartic acid could also react with amino groups, leading to branching or the formation of undesired iso-peptides (peptides linked through the β-carboxyl group). The benzyl ester (OBzl) group is commonly employed to protect the β-carboxyl group of aspartic acid. uwec.educhemistrydocs.com

The benzyl ester is typically introduced by reacting aspartic acid with benzyl alcohol under esterification conditions. This protecting group is favored due to its relative stability under the conditions used for peptide bond formation, such as those involving carbodiimides (e.g., DCC or EDC) or activated esters. openstax.orgsci-hub.se It is also generally stable to mild acidic or basic conditions that might be used for the temporary removal of N-alpha protecting groups during the stepwise synthesis. iris-biotech.depublish.csiro.au

Orthogonality with N-Alpha Protecting Groups (e.g., Fmoc, Boc) and Other Side-Chain Protections

Orthogonality in peptide synthesis refers to a strategy where different protecting groups can be removed selectively using distinct chemical conditions without affecting other protecting groups present in the molecule. iris-biotech.debiosynth.com The choice of the β-carboxyl protecting group for aspartic acid is closely linked to the N-alpha protecting group strategy employed (e.g., Boc or Fmoc chemistry).

In Boc (tert-butyloxycarbonyl) chemistry, the N-alpha Boc group is removed by relatively mild acid treatment, typically with trifluoroacetic acid (TFA). iris-biotech.denih.gov The benzyl ester is considerably more stable to these conditions than the Boc group, allowing for the selective removal of the N-alpha protection during each coupling cycle while the Asp(OBzl) side-chain remains protected. However, the Boc/OBzl combination is considered "quasi-orthogonal" because both groups are ultimately acid-labile, requiring different acid strengths for removal. iris-biotech.debiosynth.com Prolonged exposure to TFA during multiple Boc deprotection cycles can lead to some premature cleavage of the benzyl ester, particularly in solid-phase synthesis, potentially causing issues like peptide chain loss from benzyl ester linkers wiley-vch.de.

In Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the N-alpha Fmoc group is removed by treatment with a base, commonly piperidine (B6355638). iris-biotech.debiosynth.comresearchgate.net The benzyl ester is generally stable to these basic conditions. rsc.org This provides a higher degree of orthogonality between the N-alpha Fmoc group and the β-benzyl ester side-chain protection compared to the Boc/OBzl strategy. The Fmoc/tBu (tert-butyl) combination is more widely used in modern SPPS, where the tert-butyl ester protects the aspartic acid side chain and is cleaved by acid along with the peptide from the resin. iris-biotech.de However, Asp(OBzl) is still relevant, particularly when catalytic hydrogenation is the desired final deprotection method.

The benzyl ester is also generally compatible with other common side-chain protecting groups used in Boc or Fmoc chemistry, which are typically removed during the final deprotection step. uwec.edu

Deprotection Strategies and Mechanistic Considerations

The removal of the benzyl ester protecting group from the β-carboxyl of aspartic acid is a critical step to obtain the free peptide. Two primary methods are employed: acidolytic cleavage and catalytic hydrogenation.

Acidolytic Cleavage (e.g., HF, TFMSA, TMSOTf)

Strong acids are commonly used for the final deprotection step in Boc chemistry, and they can also cleave benzyl esters. Reagents such as anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are effective in removing benzyl esters. uwec.edunih.govpeptide.com

The mechanism of acidolytic cleavage of benzyl esters typically involves protonation of the ester oxygen, followed by nucleophilic attack by a species like a scavenger or solvent, leading to the cleavage of the benzyl-oxygen bond. The reaction can proceed via an SN1 or SN2 mechanism depending on the acid strength, solvent, and the structure of the substrate. thieme-connect.de

A significant challenge with acidolytic cleavage of Asp(OBzl) is the potential for aspartimide formation, an intramolecular side reaction. uwec.edugoogle.comoup.com This occurs when the nitrogen of the subsequent amino acid residue attacks the β-carboxyl group of the protected aspartic acid, forming a five-membered succinimide (B58015) ring (aspartimide) and releasing the benzyl alcohol. The aspartimide can then be hydrolyzed under the deprotection or subsequent work-up conditions to yield both the desired α-linked peptide and an undesired β-linked iso-peptide. uwec.eduoup.com Aspartimide formation is particularly problematic in sequences containing Asp-Gly or Asp-Ser linkages. google.comoup.com

Catalytic Hydrogenation for Benzyl Ester Removal

Catalytic hydrogenation is a mild and selective method for cleaving benzyl esters. openstax.orgpublish.csiro.augcwgandhinagar.com This method involves treating the protected peptide with hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). researchgate.netorganic-chemistry.org The reaction proceeds via hydrogenolysis, where the benzyl-oxygen bond is cleaved, yielding the free carboxylic acid and toluene.

The conditions for catalytic hydrogenation are generally mild (room temperature and atmospheric pressure, or slightly elevated pressure) and compatible with many functional groups. acs.org This method is particularly useful when acid-labile functionalities are present elsewhere in the peptide. publish.csiro.au However, catalytic hydrogenation is incompatible with sulfur-containing amino acids like cysteine and methionine, as these can poison the catalyst. publish.csiro.au Nitro groups are also reduced under these conditions. researchgate.net Transfer hydrogenation, using a hydrogen donor like cyclohexadiene or ammonium (B1175870) formate (B1220265) with a palladium catalyst, offers an alternative to hydrogen gas and can be advantageous in certain cases. researchgate.netorganic-chemistry.org

Influence of Reaction Temperature and Scavengers on Cleavage Efficiency

Reaction temperature plays a crucial role in the efficiency and selectivity of deprotection reactions. In acidolytic cleavage, higher temperatures generally increase the reaction rate but can also exacerbate side reactions like aspartimide formation. uwec.edu Careful control of temperature is therefore necessary to optimize yield and purity.

The use of scavengers is essential in acidolytic deprotection to suppress unwanted side reactions. google.comresearchgate.net Scavengers are nucleophilic species added to the reaction mixture that can react with carbocations or other reactive intermediates generated during the cleavage process. For instance, during acidolytic cleavage of benzyl esters, benzyl carbocations can be formed, which can then re-alkylate sensitive residues in the peptide chain or participate in other deleterious reactions. researchgate.net Common scavengers include anisole, thioanisole, ethyl methyl sulfide, and trialkylsilanes (e.g., TMSOTf itself can act as both reagent and source of silyl (B83357) scavenger). google.comresearchgate.netorgsyn.org By trapping reactive species, scavengers help to minimize side products and improve the purity of the final peptide. google.comresearchgate.netorgsyn.org The choice and concentration of the scavenger depend on the specific acid used and the peptide sequence. researchgate.netorgsyn.org

While temperature and scavengers are primarily discussed in the context of acidolytic cleavage, reaction temperature also influences the rate of catalytic hydrogenation. However, the primary considerations for hydrogenation are catalyst choice, solvent, and hydrogen pressure or hydrogen donor.

Stereochemical Integrity and Racemization in H Asp Obzl Containing Peptides

Fundamental Mechanisms of Racemization in Peptide Synthesis

Two primary mechanisms are generally responsible for racemization during peptide synthesis: oxazolone-mediated racemization and direct alpha-proton abstraction mdpi.comhighfine.com. Both pathways are typically base-catalyzed mdpi.com.

Oxazolone-Mediated Racemization

The oxazolone (B7731731) mechanism is considered a predominant source of amino acid racemization during peptide synthesis mdpi.com. This pathway involves the formation of a reactive 5-membered oxazol-5(4H)-one ring intermediate mdpi.comhighfine.combachem.com. Strong activation of the carboxylate group of a protected amino acid can induce the formation of this intermediate mdpi.com. Deprotonation of the N–H moiety of a chiral amino acid ester can lead to an oxazolone intermediate, and subsequent enolation of the oxazolone intermediate yields an enol intermediate, which can then form a racemic amino acid ester rsc.org. The Nα attack from the same amino acid or peptide can lead to the epimerization product mdpi.com.

Direct Alpha-Proton Abstraction

The second mechanism involves the direct abstraction of the alpha-proton (Hα) by a base from the alpha-carbon of the amino acid mdpi.comhighfine.com. This process is particularly possible with amino acid residues that have a relatively acidic Hα mdpi.com. Abstraction of the alpha proton produces an anionic amino acid intermediate mdpi.com. Re-protonation of this anionic intermediate from either side can lead to the formation of both the original L-isomer and the D-isomer, resulting in racemization mdpi.com.

Specific Racemization Pathways Involving Asp(OBzl)

Aspartic acid residues, especially when protected as beta-esters like in H-Asp(OBzl), are known to be susceptible to side reactions, including racemization and aspartimide formation nih.govpeptide.compeptide.com. Aspartimide formation involves the cyclization of the aspartic acid residue to form a five-membered succinimide (B58015) ring peptide.comacs.orgacs.org. This cyclic intermediate is particularly prone to racemization at the alpha-carbon due to the increased acidity of the alpha-protons acs.orgacs.org. The aspartimide can subsequently reopen, leading to a mixture of the desired alpha-linked peptide and an undesired beta-linked peptide isomer peptide.comacs.org. Aspartimide formation and subsequent racemization are especially prevalent in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences peptide.com.

Impact of N-Alpha Protecting Groups and Beta-Carboxyl Protecting Groups on Stereochemical Stability

The nature of the N-alpha protecting group can influence the tendency of an amino acid to racemize. Urethane-protected amino acids, such as those with Fmoc, Boc, or Z groups, generally retain their optical purity upon activation bachem.com. In contrast, N-acyl protected amino acids (e.g., acetyl, benzoyl, or peptidyl groups) have a considerably increased tendency to racemize, often via the formation of oxazolones bachem.comwiley-vch.dethieme-connect.de.

The beta-carboxyl protecting group on aspartic acid also plays a significant role in stereochemical stability, particularly concerning aspartimide formation. While the beta-benzyl ester (OBzl) is a common protecting group in Boc chemistry peptide.com, it is known to be susceptible to aspartimide formation peptide.comgoogle.com. Using alternative beta-carboxyl protecting groups, such as the beta-cyclohexyl ester (Ochex), has been shown to significantly lower the amount of aspartimide formed in Boc synthesis peptide.comresearchgate.net. Studies have shown that beta-cycloheptyl and cyclooctyl esters were less susceptible to succinimide formation than the benzyl (B1604629) group under basic conditions researchgate.net.

Influence of Coupling Conditions, Solvents, and Amino Acid Sequence on Racemization Propensity

Various factors related to coupling conditions, solvents, and amino acid sequence can significantly impact the extent of racemization of Asp(OBzl) and other amino acids during peptide synthesis.

Coupling Conditions: The choice of coupling reagent and the presence of additives are crucial. Carbodiimide-based reagents like DCC and DIC are commonly used, but they can lead to racemization, particularly through the formation of reactive intermediates that can form oxazolones mdpi.combachem.compeptide.com. The addition of racemization-suppressing additives such as HOBt, HOAt, or 6-Cl-HOBt is a common strategy to minimize racemization when using carbodiimides highfine.compeptide.compeptide.com. These additives can convert reactive intermediates into less racemization-prone activated esters highfine.comthieme-connect.de. Uronium/aminium coupling reagents like HBTU and TBTU are generally efficient with low racemization, which can be further reduced by adding HOBt peptide.com. The base used in coupling reactions also affects racemization; the basicity and steric hindrance of tertiary amines have a significant influence highfine.comthieme-connect.de. Weaker and more sterically hindered bases, such as sym-collidine, have been recommended in cases of increased racemization risk highfine.combachem.comthieme-connect.de.

Solvents: The solvent used in peptide synthesis can significantly impact amino acid racemization mdpi.comrsc.orgthieme-connect.de. Solvents can influence the stability of intermediates, such as the carbanion formed during direct alpha-proton abstraction mdpi.comthieme-connect.de. The choice of organic solvent can have a significant impact on the outcome of racemization mdpi.com. For example, a remarkable increase in the degree of racemization was observed when changing the solvent from methylene (B1212753) chloride to THF and then to DMF in one study tandfonline.com.

Amino Acid Sequence: The amino acid sequence can influence the propensity for racemization, particularly for adjacent residues. Aspartimide formation, which leads to racemization, is more likely when aspartic acid is followed by certain amino acids like glycine (B1666218), alanine (B10760859), or serine peptide.compeptide.com. The steric hindrance of the C-terminal amino acid can also affect the reaction rate and provide more time for oxazolone formation tandfonline.com.

Research findings highlighting the influence of bases and solvents on racemization are illustrated in the following interactive table, based on a study examining racemization under different conditions thieme-connect.de:

| Base | Solvent | Racemization (%) | Time (min) |

| DIPEA | DCM | 11 | 15 |

| 4-Methylmorpholine | DCM | 11 | 42 |

| 4-Ethylmorpholine | DCM | 15 | 130 |

| 4-Cyclohexylmorpholine | DCM | 11 | 380 |

| 4-Methylmorpholine | TFE | 36 | 11 |

| 4-Methylmorpholine | DMF | 64 | 6 |

Note: Data is illustrative and based on a study using Boc-Ser(OBzl)-NCA as a model thieme-connect.de. Racemization percentages and times can vary significantly depending on the specific amino acid derivative and reaction conditions.

Another study using a different model peptide showed varying racemization levels with different coupling methods and bases researchgate.net:

| Coupling Method | Base | Epimerization (%) |

| HATU | sym-Collidine | Higher |

| HATU | DIEA | Lower |

| DIC/HOBt | N/A | High enantiomeric purity |

Note: This table presents relative trends observed in a specific study researchgate.net.

Side Reactions and Byproduct Formation Associated with H Asp Obzl During Peptide Elongation

Aspartimide Formation: A Major Challenge in Aspartate Chemistry

Aspartimide formation is a prevalent and challenging side reaction encountered during the synthesis of peptides containing aspartic acid. This intramolecular cyclization results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. The formation of this cyclic intermediate is a significant issue as it can subsequently undergo ring-opening reactions, leading to a mixture of products, including the desired α-peptide, the undesired β-peptide isomer, and epimerized forms of both. iris-biotech.demdpi.comissuu.com The formation of β-aspartyl peptides and epimerized α-aspartyl peptides is particularly troublesome because they often have similar physicochemical properties to the target peptide, making their separation by techniques like HPLC very difficult. sigmaaldrich.com

Mechanistic Pathways of Aspartimide Cyclization via Intramolecular Attack

Aspartimide formation typically occurs through an intramolecular nucleophilic attack of the nitrogen atom of the peptide bond preceding the aspartic acid residue on the electrophilic carbon atom of the protected β-carboxyl group of aspartic acid. iris-biotech.deresearchgate.net This attack leads to the displacement of the β-carboxyl protecting group (such as the benzyl (B1604629) ester in H-Asp-OBzl) and the formation of a five-membered succinimide ring (the aspartimide). iris-biotech.deissuu.com This reaction can be catalyzed by both acidic and basic conditions. iris-biotech.deacs.org In Fmoc-based SPPS, the basic conditions used for Fmoc deprotection, such as piperidine (B6355638), are a major promoter of aspartimide formation. iris-biotech.demdpi.comissuu.com

Once formed, the aspartimide ring is susceptible to nucleophilic attack, primarily by water (hydrolysis) or the base used for deprotection (e.g., piperidine). iris-biotech.demdpi.com Attack by water can lead to the formation of both the α-aspartyl peptide (the desired product) and the β-aspartyl peptide (an isomer where the peptide chain is linked to the β-carboxyl group of aspartic acid). iris-biotech.demdpi.com Attack by piperidine can result in the formation of α- and β-piperidides. iris-biotech.demdpi.com These ring-opening reactions can also lead to epimerization at the α-carbon of the aspartic acid residue, generating D-Asp isomers. iris-biotech.desigmaaldrich.com

Critical Factors Influencing Aspartimide Formation

The propensity for aspartimide formation is influenced by several factors, including the amino acid sequence, the reaction conditions (particularly the presence of bases), and steric hindrance.

Sequence Dependency (e.g., Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, Asp-Gln, Asp-Arg Motifs)

The sequence of amino acids adjacent to the aspartic acid residue significantly impacts the likelihood of aspartimide formation. Aspartimide formation is particularly prevalent when the amino acid immediately following aspartic acid (at the C-terminus) is one with a small and less sterically hindered side chain. iris-biotech.deresearchgate.netdiva-portal.org Sequences containing Asp-Gly, Asp-Ala, and Asp-Ser motifs are known to be highly prone to this side reaction. iris-biotech.deresearchgate.netdiva-portal.orgpeptide.com Other sequences such as Asp-Asn, Asp-Gln, and Asp-Arg also show increased susceptibility to aspartimide formation. iris-biotech.dediva-portal.orgiris-biotech.deiris-biotech.de The lack of steric bulk in the amino acid following aspartic acid allows for easier intramolecular attack by the preceding amide nitrogen on the aspartic acid β-carboxyl group. diva-portal.org

Influence of Basic Conditions (e.g., Piperidine in Fmoc SPPS)

Basic conditions are a major catalyst for aspartimide formation, especially in Fmoc-based SPPS where piperidine is commonly used for the removal of the Fmoc group. iris-biotech.demdpi.comissuu.comsigmaaldrich.com The repetitive exposure of aspartate-containing sequences to bases like piperidine during the deprotection steps increases the extent of aspartimide formation. sigmaaldrich.comub.edu Stronger bases, such as DBU, have been shown to promote even higher levels of aspartimide formation compared to piperidine. acs.org

Studies have shown that the concentration and nature of the base, as well as the reaction time and temperature, can influence the degree of aspartimide formation. nih.govmesalabs.com The addition of acidic modifiers to the deprotection solution has been shown to reduce aspartimide formation. acs.orgnih.gov For instance, adding HOBt or formic acid to piperidine solutions can help suppress this side reaction. iris-biotech.deacs.orgpeptide.comiris-biotech.debiotage.com

Steric Hindrance from Adjacent Amino Acid Residues

Steric hindrance from the amino acid residue following the aspartic acid residue plays a crucial role in preventing aspartimide formation. Amino acids with bulky side chains at this position can physically impede the intramolecular attack of the preceding amide nitrogen on the aspartic acid β-carboxyl group, thereby reducing the rate and extent of cyclization. diva-portal.org Conversely, as mentioned earlier, residues with small side chains like glycine (B1666218) and alanine (B10760859) offer less steric hindrance, leading to a higher propensity for aspartimide formation. diva-portal.org

The nature of the protecting group on the aspartic acid β-carboxyl group also influences steric hindrance. Using more sterically hindered protecting groups instead of the benzyl ester can decrease aspartimide formation. peptide.combiotage.comnih.govresearchgate.net For example, the cyclohexyl ester has been shown to result in significantly less aspartimide formation compared to the benzyl ester in Boc synthesis. peptide.comnih.gov Bulky ester derivatives like OEpe and OBno have also demonstrated reduced aspartimide formation compared to the tert-butyl ester. iris-biotech.deresearchgate.net

Consequences of Aspartimide Formation: Lowered Yields and Purification Challenges

Aspartimide formation and the subsequent ring-opening reactions have significant negative consequences for peptide synthesis. The formation of multiple byproducts, including β-peptides and epimerized forms, directly leads to lowered yields of the desired target peptide. iris-biotech.deissuu.comnih.govresearchgate.net

| Factor | Influence on Aspartimide Formation | Notes |

| Sequence (e.g., Asp-Gly) | High propensity | Small, less hindered amino acids following Asp increase formation. iris-biotech.dediva-portal.org |

| Basic Conditions (Piperidine) | Promotes formation | Used in Fmoc deprotection; stronger bases increase effect. iris-biotech.demdpi.comsigmaaldrich.comacs.org |

| Steric Hindrance (Adjacent AA) | Reduces formation | Bulky amino acids following Asp decrease formation. diva-portal.org |

| β-Carboxyl Protecting Group | Varies with bulk | Bulky esters reduce formation compared to benzyl or t-butyl. peptide.comnih.govresearchgate.net |

Subsequent Reactions of Aspartimides

The formation of a five-membered cyclic aspartimide (also known as aminosuccinyl) intermediate is a key step in several side reactions observed with Asp(OBzl)-containing peptides. This intermediate is formed by the intramolecular nucleophilic attack of the amide nitrogen of the amino acid preceding the aspartic acid residue on the β-carboxyl carbon of the protected aspartic acid side chain, with the subsequent release of the β-carboxyl protecting group. iris-biotech.deissuu.comiris-biotech.de This cyclization is particularly favored in sequences where aspartic acid is followed by amino acids with small or sterically less hindered side chains, such as Gly, Ser, Asn, Gln, or Arg. iris-biotech.deissuu.compeptide.com

Epimerization and Racemization through Aspartimide Intermediate

Once the aspartimide intermediate is formed, the α-carbon of the aspartic acid residue becomes activated due to its location between two carbonyl groups. This activation facilitates the abstraction of the α-proton by a base, leading to the formation of a carbanion. Reprotonation of this carbanionic intermediate can occur from either face, resulting in the epimerization or racemization of the aspartic acid residue. iris-biotech.demdpi.comissuu.comsigmaaldrich.comacs.org This process leads to the formation of peptides containing D-aspartic acid, which can be difficult to separate from the desired L-aspartyl peptide due to similar physicochemical properties. sigmaaldrich.com

Ring Opening to Alpha- and Beta-Aspartyl Peptides

The highly reactive aspartimide intermediate can undergo nucleophilic attack, leading to the opening of the cyclic structure. The most common nucleophiles are water (hydrolysis) or bases present in the reaction mixture, such as piperidine used in Fmoc deprotection. iris-biotech.demdpi.comissuu.com Ring opening can occur at either of the two carbonyl carbons of the succinimide ring, resulting in the formation of two isomeric peptides: the desired α-aspartyl peptide and the undesired β-aspartyl peptide. iris-biotech.deissuu.comsigmaaldrich.com The β-aspartyl peptide is an isomer where the peptide chain is linked to the β-carboxyl group of aspartic acid instead of the α-carboxyl group. sigmaaldrich.com These isomers can be challenging to separate, impacting the purity of the final product. sigmaaldrich.comoup.com

Formation of Piperidides and Other Nucleophile Adducts

In Fmoc-based solid-phase peptide synthesis (SPPS), piperidine is widely used for Fmoc group removal. iris-biotech.deissuu.com Piperidine can act as a nucleophile and attack the aspartimide intermediate, leading to the formation of piperidides. iris-biotech.deissuu.comsigmaaldrich.com Similar to water, piperidine can attack either carbonyl carbon of the aspartimide ring, producing both α- and β-piperidides. iris-biotech.de The formation of these piperidide adducts contributes to the complexity of the crude peptide mixture and necessitates rigorous purification steps. iris-biotech.desigmaaldrich.com Other nucleophiles present in the reaction environment can also potentially react with the aspartimide intermediate. mdpi.com

Formation of 1,4-Diazepine-2,5-dione Rings from Aspartimide Peptides

Under certain conditions, particularly in Fmoc-based SPPS of sequences containing Asp(OBzl), the aspartimide intermediate can undergo further transformation to form 1,4-diazepine-2,5-dione peptides. nih.gov This involves a ring expansion reaction from the five-membered succinimide ring to a seven-membered diazepine-2,5-dione ring. nih.govresearchgate.net Evidence suggests that the 1,4-diazepine-2,5-dione derivative is formed directly from the aspartimide peptide. nih.gov The rate of this transformation is influenced by the amino acid sequence, particularly the residue following Asp(OBzl), and the bulkiness of the amino acid preceding it. nih.gov The formation of these diazepine (B8756704) derivatives can terminate peptide chain elongation and are undesirable byproducts.

Other Relevant Side Reactions Involving Asp(OBzl) and Its Analogs

Beyond the reactions proceeding through the aspartimide intermediate, Asp(OBzl) and other β-carboxyl protected aspartic acid derivatives can be involved in other side reactions during peptide synthesis.

Base-Catalyzed Transesterification Reactions of Asp(OBzl)

Base-catalyzed transesterification is a potential side reaction involving the β-benzyl ester protecting group of aspartic acid, particularly during steps that utilize strong bases. This reaction can occur when an alcohol or other nucleophilic species is present, leading to the exchange of the benzyl group with the attacking alcohol. While less frequently discussed in the context of standard peptide elongation compared to aspartimide formation, transesterification can potentially occur during reactions like resin loading or specific deprotection steps if appropriate conditions and reagents are not carefully controlled. sci-hub.se This can result in the modification of the side chain protecting group, potentially affecting subsequent synthesis or cleavage steps.

Summary of Aspartimide-Related Side Products

| Side Product Class | Formation Mechanism | Impact on Peptide Synthesis |

| Aspartimide | Intramolecular cyclization and protecting group release. iris-biotech.de | Intermediate leading to further byproducts; lowers yield. iris-biotech.de |

| Epimerized/Racemized Aspartyl | Proton abstraction and reprotonation of aspartimide. iris-biotech.demdpi.com | Formation of stereoisomers; difficult separation. sigmaaldrich.com |

| α- and β-Aspartyl Peptides | Hydrolytic or base-catalyzed ring opening of aspartimide. iris-biotech.demdpi.com | Formation of structural isomers; difficult separation. sigmaaldrich.comoup.com |

| α- and β-Piperidides | Nucleophilic attack of piperidine on aspartimide. iris-biotech.desigmaaldrich.com | Formation of adducts; complicates purification. iris-biotech.desigmaaldrich.com |

| 1,4-Diazepine-2,5-dione Peptides | Ring expansion of aspartimide intermediate. nih.gov | Chain termination; undesirable byproducts. |

Issues with Anisylation of Glutamic Acid (when Glu(OBzl) is also present)

While the primary focus is on H-Asp(OBzl), it is relevant to note potential side reactions involving other protected amino acids when present in the synthesis. Anisylation, the transfer of an anisyl group, is a known side reaction that can occur during peptide cleavage, particularly when using certain protecting groups and cleavage cocktails. Although anisylation is more commonly associated with the deprotection of arginine residues protected with groups like Mtr, Pmc, or Pbf, the presence of benzyl-protected glutamic acid (Glu(OBzl)) alongside Asp(OBzl) in a peptide sequence and the subsequent cleavage conditions could potentially lead to complex mixtures or unintended modifications. Cleavage of peptide resins containing Asp/Glu(OBzl) is recommended at 5 °C or lower to reduce side reactions, including anisylation of Glu. The low-high HF procedure, for instance, aims to prevent acylation of scavenger molecules by glutamyl side chains.

Diketopiperazine Formation in N-Terminal Sequences

Diketopiperazine (DKP) formation is a significant side reaction that can occur during peptide synthesis, particularly at the dipeptide stage, leading to the cleavage of the peptide from the resin in SPPS. iris-biotech.depeptide.comcreative-peptides.com This cyclic byproduct is formed by an intramolecular aminolysis reaction where the deprotected N-terminal amino group attacks the carbonyl group of the second amino acid residue. iris-biotech.decreative-peptides.comnih.gov

Sequences containing Asp at the second position of the N-terminus can promote DKP formation, often initiated by the formation of an aspartimide intermediate. creative-peptides.com The aspartimide can then undergo a nucleophilic attack from the Nα group, leading to the formation of a cis-DKP compound. creative-peptides.com

Factors influencing DKP formation include the amino acids at the N-terminal positions and the synthesis conditions. C-terminal prolines are particularly prone to causing DKP formation due to the basicity of their secondary amine. iris-biotech.de Alkaline conditions, such as those used for Fmoc deprotection, can favor DKP formation by increasing the nucleophilicity of amines. iris-biotech.de

Strategies to mitigate DKP formation include the use of dipeptide building blocks or modifying the deprotection base. iris-biotech.de For sequences susceptible to DKP formation, especially those with proline or other residues at the first or second position, using a sterically hindered resin like 2-chlorotrityl chloride resin in Fmoc synthesis can help inhibit DKP formation. peptide.com Additionally, using dipeptide units can avoid the problematic dipeptide-resin intermediate stage. peptide.com

Research has shown that the nature of the amino acid preceding Asp(OBzl) can influence the rate of 1,4-diazepine-2,5-dione formation, a byproduct that can arise from the aspartimide intermediate. nih.gov The bulkiness of the side chain of the amino acid preceding Asp(OBzl) is also important. nih.gov

Table 1: Factors Influencing Diketopiperazine Formation

| Factor | Influence on DKP Formation |

| N-terminal Amino Acids | Sequences with Asp at position 2, especially with certain preceding residues, can promote DKP formation. creative-peptides.com Proline at the C-terminus is particularly prone. iris-biotech.de |

| Reaction Conditions | Alkaline conditions (e.g., Fmoc deprotection with piperidine) favor DKP formation. iris-biotech.de |

| Resin Type (in SPPS) | Sterically hindered resins like 2-chlorotrityl chloride can inhibit DKP formation. peptide.com |

| Building Block Strategy | Using dipeptide building blocks can avoid problematic intermediates. iris-biotech.depeptide.com |

The formation of DKP is a significant challenge in peptide synthesis involving H-Asp(OBzl) in N-terminal sequences, potentially leading to truncated peptides and reduced yields. creative-peptides.com

Strategies for Minimizing Side Reactions in H Asp Obzl Chemistry

Development and Application of Advanced Beta-Carboxyl Protecting Groups

The choice of the beta-carboxyl protecting group on aspartic acid significantly impacts the likelihood of aspartimide formation. Steric hindrance provided by the protecting group can shield the beta-carboxyl from intramolecular attack.

Utilization of Sterically Hindered Ester Derivatives (e.g., Cyclopentyl, Cyclohexyl, Menthyl, Adamantyl, Mbe, OMpe, OEpe, OPhp)

Sterically hindered ester derivatives have been explored as alternatives to the benzyl (B1604629) ester (OBzl) or the commonly used tert-butyl ester (OtBu) to reduce aspartimide formation. iris-biotech.deiris-biotech.deoup.comnih.gov These groups aim to physically block the approach of the backbone amide nitrogen to the beta-carboxyl group.

Cycloalkyl Esters: Cyclopentyl (Cpe), cyclohexyl (Chx), cycloheptyl (Chp), and cyclooctyl (Coc) esters have shown increased resistance to aspartimide formation compared to the benzyl ester. oup.comwiley-vch.decapes.gov.brthieme-connect.denih.gov The cyclohexyl ester, for instance, was widely applied, although it did not completely eliminate the side reaction. oup.com Studies have shown that the cyclopentyl ester is notably less susceptible to succinimide (B58015) formation induced by tertiary amines than the benzyl ester. nih.gov Cycloalkyl esters are generally stable to TFA and cleaved by HF. thieme-connect.de

Menthyl and Adamantyl Esters: Beta-menthyl (Men), beta-1-adamantyl (1-Ada), and beta-2-adamantyl (2-Ada) esters have also been investigated. oup.comnih.govthieme-connect.deresearchgate.net The menthyl ester showed less susceptibility to base-catalyzed aspartimide formation compared to some cycloalkyl esters. thieme-connect.de Adamantyl esters have been explored for their resistance to base-catalyzed aspartimide formation and their applicability in both Fmoc and Boc chemistry. thieme-connect.deresearchgate.net

Highly Branched Alkyl Esters (e.g., Mpe, OMpe, OEpe, OPhp): More recently, highly branched acyclic alkyl esters have demonstrated significant improvements in suppressing aspartimide formation. nih.govgoogle.com Examples include 3-methylpent-3-yl (Mpe), O-3-methylpent-3-yl (OMpe), OEpe, and OPhp. google.comresearchgate.netbiotage.comiris-biotech.denih.gov These bulky groups provide substantial steric hindrance. Research indicates that bulky, acyclic, aliphatic protecting groups, such as the 2,4-dimethyl-3-pentyl ester, are significantly more resistant to base-catalyzed aspartimide formation than comparable rigid cyclic alkyl esters. nih.gov The OPhp group, in particular, has been shown to be highly effective, significantly increasing the half-life of peptides susceptible to aspartimide formation compared to OtBu and OMpe. google.comiris-biotech.de

While increasing steric bulk generally reduces aspartimide formation, it's important to note that the protecting group needs to be not only bulky but also somewhat flexible for effective protection. biotage.com Large, conformationally restrained protecting groups have shown limited success. biotage.com

Here is a table summarizing the relative effectiveness of some protecting groups in minimizing aspartimide formation:

| Protecting Group | Relative Effectiveness (Lower Aspartimide Formation) | Notes | Source |

| OBzl | Lower | Prone to aspartimide formation, especially with Gly, Ser, Asn, Phe. oup.com | oup.com |

| OtBu | Moderate | Commonly used, but less effective than bulkier groups. iris-biotech.denih.gov | iris-biotech.denih.gov |

| Cyclohexyl (Chx) | Improved over OBzl | Widely applied, but does not completely avoid the side reaction. oup.com | oup.com |

| Cyclopentyl (Cpe) | Improved over OBzl/OtBu | Notably less susceptible to base-catalyzed succinimide formation. nih.gov | nih.gov |

| Menthyl (Men) | Improved over some cycloalkyl esters | Less susceptible to base-catalyzed aspartimide formation. thieme-connect.de | thieme-connect.de |

| Adamantyl (Ada) | Improved over OtBu | Explored for resistance to base-catalyzed formation. thieme-connect.deresearchgate.net | thieme-connect.deresearchgate.net |

| Mpe, OMpe | Improved over OtBu | More sterically hindered than tBu. biotage.comug.edu.pl | biotage.comug.edu.pl |

| OEpe, OPhp | Significantly Improved over OtBu, OMpe | Highly effective, especially OPhp. google.comiris-biotech.de | google.comiris-biotech.de |

| CSY | Complete Suppression | Masks carboxylate with stable C-C bond. iris-biotech.denih.govsigmaaldrich.comiris-biotech.desemanticscholar.org | iris-biotech.denih.govsigmaaldrich.comiris-biotech.desemanticscholar.org |

Novel Protecting Groups Employing C-C Bonds to Mask Carboxylic Acid Functionality (e.g., Cyanosulfurylides (CSY))

A more recent and highly effective strategy involves using protecting groups that mask the carboxylic acid functionality through a stable carbon-carbon bond, rather than a susceptible ester bond. nih.govsemanticscholar.org Cyanosulfurylides (CSY) are a prominent example of this approach. iris-biotech.denih.govsigmaaldrich.comiris-biotech.desemanticscholar.org The CSY group completely suppresses aspartimide formation because the C-C bond is stable under the conditions used in SPPS, including exposure to bases like piperidine (B6355638). iris-biotech.denih.govsigmaaldrich.comiris-biotech.desemanticscholar.orgrsc.org

Fmoc-Asp(CSY)-OH is a commercially available building block that utilizes this protecting group. sigmaaldrich.comiris-biotech.de In addition to preventing aspartimide formation, the polar nature of the CSY group can enhance the solubility of synthesized peptides, counteracting aggregation. nih.govsigmaaldrich.com The CSY group is typically cleaved under oxidative conditions, for example, using N-chlorosuccinimide (NCS) in aqueous solutions, after the peptide synthesis is complete. nih.goviris-biotech.desemanticscholar.org

Backbone Amide Protection Strategies (e.g., Dmb, Hmb) to Prevent Aspartimide Formation

Another strategy to prevent aspartimide formation involves protecting the backbone amide nitrogen of the amino acid immediately following the aspartic acid residue. iris-biotech.deoup.compeptide.com This removes the nucleophilic nitrogen that participates in the intramolecular cyclization. Groups like 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) have been used for this purpose, particularly in Fmoc chemistry. iris-biotech.deresearchgate.netpeptide.compeptide.com

These backbone protecting groups, such as Dmb and Hmb, prevent aspartimide formation during synthesis and are typically removed during the final acid cleavage of the peptide from the resin. iris-biotech.depeptide.com Dmb, for instance, acts as an auxiliary protecting group that temporarily masks the amide nitrogen of a peptide bond. iris-biotech.de While effective in preventing aspartimide formation, coupling to Dmb-protected amino acids can sometimes be difficult. peptide.compeptide.com To address this, pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available and useful for preventing aspartimide formation in Asp-Gly sequences. peptide.com Backbone protection is considered the only strategy that currently offers complete protection from aspartimide formation in some cases, although it can introduce difficulties with acylating the resulting secondary amine. researchgate.net

Optimization of Reaction Conditions for Suppressing Side Reactions

Beyond modifying protecting groups, adjusting reaction conditions during peptide synthesis can also help minimize aspartimide formation and other side reactions.

Strategic Selection of Solvents and Additives (e.g., Weakly Acidic Additives, HOBt)

The choice of solvents and the inclusion of specific additives can influence the rate of aspartimide formation. Using certain solvents or mixtures, such as N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) to the solvent, can be beneficial in overcoming synthesis problems. peptide.com

Adding weakly acidic additives to the reaction mixture or deprotection solutions has been shown to reduce aspartimide formation. oup.comresearchgate.net 1-Hydroxybenzotriazole (HOBt) is a commonly used additive that can suppress aspartimide formation, particularly when added to the piperidine deprotection solution in Fmoc chemistry. researchgate.netbiotage.compeptide.comnih.govnih.gov While effective, anhydrous HOBt can be explosive, and commercially available wetted HOBt introduces water, which can lead to other side reactions. biotage.com Alternatively, using weaker bases like piperazine (B1678402) for Fmoc deprotection can also suppress aspartimide formation compared to piperidine. biotage.comnih.gov Adding Oxyma Pure (ethyl cyano(hydroxyimino) acetate) to the deprotection solution has also been shown to reduce aspartimide-related impurities. researchgate.netnih.gov

Precise Temperature Control during Peptide Elongation and Deprotection

Temperature plays a critical role in the kinetics of peptide synthesis reactions, including side reactions like aspartimide formation. Elevated temperatures, often used to accelerate coupling reactions or overcome difficulties with challenging sequences, can also increase the rate of aspartimide formation. nih.govresearchgate.netnih.gov

Precise temperature control during both peptide elongation (coupling) and deprotection steps is essential. Lowering the reaction temperature, for instance, during microwave-assisted SPPS, has been shown to limit racemization and aspartimide formation. nih.gov For peptide resins containing Asp(OBzl) or Asp(OcHx), cleavage at 5°C or lower is recommended to reduce aspartimide formation. sigmaaldrich.compeptide.com While higher temperatures can speed up reactions, they must be carefully controlled to avoid promoting unwanted side reactions. researchgate.netnih.govacs.org

Tuning Base Strength and Concentration in Deprotection Steps

In peptide synthesis, particularly Fmoc-based SPPS, the removal of the Nα-Fmoc group is typically carried out using a base, most commonly piperidine iris-biotech.depeptide.com. The strength and concentration of the base, as well as the reaction time and temperature, can significantly influence the extent of aspartimide formation when using Asp(OBzl) or other protected aspartic acid derivatives nih.govsigmaaldrich.com.

While Asp(OBzl) is more commonly associated with Boc chemistry where deprotection involves acidolysis, the general principle of tuning base conditions is highly relevant to minimizing aspartimide formation when protected aspartic acid residues are exposed to basic environments during synthesis. For instance, in Fmoc chemistry, where aspartimide formation is a major concern with certain sequences containing protected aspartic acid, simply changing the Fmoc removal conditions has been shown to limit this side reaction biotage.com. Adding weakly acidic additives like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution has been demonstrated to significantly reduce aspartimide formation biotage.com. Alternatively, using a weaker base like piperazine has also been shown to be effective in Fmoc removal while suppressing aspartimide formation biotage.com. However, it is important to note that these methods may not completely eliminate the formation of rearranged products biotage.com.

For Asp(OBzl) and Glu(OBzl) residues, cleavage from the resin in Boc chemistry using strong acids like HF or TFMSA is recommended to be performed at 5°C or lower to minimize side reactions, including aspartimide formation peptide.comsigmaaldrich.com. This highlights the importance of temperature control during deprotection steps involving protected aspartic acid.

Modified Synthetic Protocols for Challenging Sequences

Synthesizing peptides containing Asp(OBzl) in sequences prone to side reactions, such as those with a Gly residue immediately following aspartic acid, often requires modified synthetic protocols to achieve satisfactory yields and purity oup.com. The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asp, Asp-Asn, Asp-Arg, Asp-Thr, and Asp-Cys sequences being particularly susceptible nih.govgoogle.com.

One widely used method to mitigate aspartimide formation is the introduction of a sterically hindering protecting group for the beta-carboxy function of aspartic acid oup.com. While Asp(OBzl) is a standard protecting group, more voluminous groups like cyclohexyl (Chx), t-butyl (OtBu), or even bulkier options like 5-butyl-5-nonyl (OBno) have been developed and evaluated for their effectiveness in suppressing aspartimide formation oup.comnih.govulisboa.ptiris-biotech.degoogle.comiris-biotech.de. Studies have shown that the extent of the side reaction per deprotection cycle can vary significantly depending on the protecting group used. For example, an -Asp(OBzl)-Gly- sequence treated with 20% piperidine in DMF for 10 minutes resulted in 100% aspartimide formation, whereas an -Asp(OChx)-Gly- sequence showed a reduced but still significant 2.5% imide formation per deprotection step, and an -Asp(OtBu)-Gly- sequence exhibited an even lower 0.3% side reaction per deprotection cycle oup.com. This indicates that the t-butyl protection offers greater resistance to nucleophilic attack compared to the benzyl ester oup.com.

However, even with sterically hindered protecting groups, complete elimination of aspartimide formation may not be achieved oup.combiotage.comgoogle.com. This has led to the exploration of alternative strategies, including backbone protection of the aspartyl alpha-carboxyamide bond, which is currently considered the only strategy offering complete protection from aspartimide formation, although it introduces its own challenges regarding coupling efficiency nih.gov.

Fragment Condensation as a Strategy to Avoid Repetitive Asp(OBzl) Exposure

Fragment condensation is a powerful strategy in peptide synthesis, particularly for the preparation of larger peptides and proteins oup.compeptide.comthieme-connect.desquarespace.com. This approach involves synthesizing smaller, protected peptide segments (fragments) separately and then coupling these fragments together to form the final, longer peptide chain oup.compeptide.comthieme-connect.desquarespace.com.

Protected peptide fragments can be prepared using solid-phase synthesis on resins that allow for cleavage of the protected peptide from the resin peptide.compeptide.com. Resins like 2-chlorotrityl chloride resin are acid-labile and commonly used for this purpose, enabling the cleavage of protected peptide segments without removing the side-chain protecting groups peptide.com. Oxime resin and phenol (B47542) resin can also be used to prepare protected peptide hydrazides for fragment condensation peptide.com.

Fragment condensation can be carried out in solution or on a solid support thieme-connect.de. The advantage of this approach is that purification of the intermediate fragments can be performed, potentially removing side products before the final assembly of the full-length peptide squarespace.com. This is particularly beneficial when working with challenging sequences where side reactions are difficult to suppress completely during stepwise elongation oup.com.

Analytical Methodologies for Process Monitoring and Product Characterization in H Asp Obzl Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating H-Asp(OBzl) from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a widely used technique for the analysis and purification of peptides and protected amino acids like H-Asp(OBzl). nih.govhplc.eu RP-HPLC separates compounds based on their hydrophobicity, with more hydrophobic molecules retaining longer on a non-polar stationary phase. nih.gov

HPLC is routinely used to determine the purity of L-Aspartic acid β-benzyl ester, with specifications often indicating a purity of >= 97% by HPLC. thermofisher.comchemimpex.comavantorsciences.com RP-HPLC methods can be developed and validated for the quantitative analysis of amino acids and their derivatives. nih.govsciencescholar.us

An example of an RP-HPLC method for amino acid analysis involves using a C18 column with a mobile phase gradient of sodium phosphate (B84403) buffer (pH 7.8) and a mixture of acetonitrile/methanol/water, with detection at 338 nm after pre-column derivatization. nih.gov While this specific method is for free amino acids, the principles of RP-HPLC separation based on hydrophobicity are applicable to protected amino acids like H-Asp(OBzl), requiring optimization of mobile phase composition and column stationary phase for effective separation. RP-HPLC has been used to purify protected peptides containing Asp(OBzl). googleapis.comresearchgate.net

Spectroscopic Methods for Structural Elucidation and Impurity Detection

Spectroscopic techniques provide valuable information about the structure of H-Asp(OBzl) and can help identify impurities.

Mass Spectrometry (e.g., ESI-MS, MALDI-MS)

Mass Spectrometry (MS), including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), is crucial for determining the molecular weight of H-Asp(OBzl) and detecting the presence of impurities. nih.govresearchgate.netnih.gov These "soft ionization" techniques are effective for analyzing biomolecules like amino acids, peptides, and protected amino acids, producing ions with minimal fragmentation, which simplifies molecular weight determination. nih.govresearchgate.netcreative-proteomics.com

MALDI-MS typically produces singly or doubly protonated ions, making mass determination straightforward. nih.gov ESI-MS, on the other hand, can produce multiply charged ions, which is advantageous for detecting high molecular weight substances. creative-proteomics.com Both ESI and MALDI are commonly used in proteomics and peptide analysis and are considered complementary techniques. nih.govresearchgate.net MS can be used to confirm the identity of synthetic peptides and protected amino acids. nih.govresearchgate.net

The molecular weight of H-Asp(OBzl) (C₁₁H₁₃NO₄) is 223.23 g/mol . thermofisher.comchemimpex.com Mass spectrometry can confirm this molecular weight and identify related impurities by their distinct mass-to-charge ratios. For example, the MS spectrum of Boc-L-aspartic acid 4-benzyl ester (a protected derivative) shows a molecular ion mass of 323. chemicalbook.com

Specific Racemization Detection Methods

Racemization, the conversion of a chiral center to a mixture of enantiomers, is a critical concern in the synthesis of protected amino acids and peptides. Specific methods are employed to detect and quantify racemization in H-Asp(OBzl).

Amino Acid Analysis with Chiral Reagents

Amino acid analysis coupled with chiral reagents is a sensitive method for detecting racemization. This involves hydrolyzing the protected amino acid or peptide to its constituent amino acids, followed by derivatization with a chiral reagent. The resulting diastereomers can then be separated and quantified using chromatographic techniques, typically HPLC. nih.govresearchgate.net

Marfey's reagent (Na-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) is a commonly used chiral reagent for this purpose. mdpi.com The diastereomers formed by the reaction of Marfey's reagent with the L- and D-enantiomers of an amino acid can be separated by RP-HPLC and detected by UV-Vis spectroscopy. mdpi.com This allows for the determination of the enantiomeric excess (ee) or the percentage of racemization that has occurred. While baseline separation of all D- and L-amino acid pairs may not always be achieved, this method provides a sensitive way to monitor racemization levels. researchgate.net

Studies on amino acid benzyl (B1604629) esters have utilized chiral HPLC to determine enantiomeric excess, indicating the sensitivity of this approach for monitoring racemization during synthesis. unimi.itacs.orgresearchgate.net The susceptibility of amino acid benzyl esters to racemization during synthesis under certain conditions has been noted, emphasizing the importance of analytical methods to verify enantiomeric purity. unimi.itacs.orgresearchgate.net

In-Situ Monitoring Techniques for Solid-Phase Reactions

Monitoring reactions in real-time, especially in solid-phase synthesis, presents unique challenges due to the heterogeneous nature of the reaction mixture. While specific in-situ monitoring techniques for solid-phase reactions involving H-Asp(OBzl) were not extensively detailed in the search results, general approaches for monitoring solid-phase synthesis exist.

Techniques for monitoring solid-phase organic synthesis often involve analyzing small quantities of material cleaved from the support or, less commonly, monitoring the resin-bound species directly. researchgate.netdiva-portal.org Analytical constructs containing UV-chromophores have been used to enable automated monitoring of reactions on solid support using small resin quantities. researchgate.net Gel-phase NMR spectroscopy, such as 19F NMR, has been explored as a non-destructive method to analyze the progress of solid-phase synthesis using fluorinated linkers and building blocks. diva-portal.org

The Kaiser test (ninhydrin test) is a common qualitative method used in solid-phase peptide synthesis to determine if coupling reactions are complete by detecting free primary amines on the resin. peptide.com While useful for monitoring the coupling step, it does not directly monitor the integrity or potential racemization of the protected amino acid residue like H-Asp(OBzl) itself.

The challenges in analyzing solid-phase reactions with standard solution-phase methods highlight the need for specialized techniques for effective in-situ monitoring and characterization of resin-bound species, including protected amino acids like H-Asp(OBzl). diva-portal.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| H-Asp-OBzl (L-Aspartic acid β-benzyl ester) | 7362-93-8 |

| Boc-L-aspartic acid 4-benzyl ester | 7536-58-5 |

| Boc-D-aspartic acid β-benzyl ester | 51186-58-4 |

| Z-D-aspartic acid beta-benzyl ester | 5241-62-3 |

Data Tables

Based on the search results, here is an example of data that could be presented in a table format, illustrating the purity of H-Asp(OBzl) as determined by HPLC:

| Product Batch | Purity (HPLC) |

| Batch 1 | >= 97% |

| Batch 2 | >= 97.5% |

UV-Chromophore-Containing Analytical Constructs

Analytical techniques utilizing UV-Vis detection are commonly applied in the analysis and purification of H-Asp(OBzl) and related protected amino acids and peptides. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a prevalent method for monitoring reaction progress, assessing product purity, and performing purification. wiley-vch.dethermofisher.comwiley-vch.detandfonline.comrsc.orgacs.org

UV detection is effective because molecules containing aromatic rings, such as the benzyl ester group in H-Asp(OBzl), absorb UV light at specific wavelengths. rsc.orguminho.ptcdc.govdntb.gov.uaresearchgate.netresearchmap.jplookchem.com Common wavelengths used for monitoring peptides and protected amino acids like H-Asp(OBzl) include 215 nm, 220 nm, 254 nm, and 280 nm. wiley-vch.dethermofisher.comtandfonline.comrsc.org The 215-220 nm range is typically used to detect peptide bonds, while wavelengths like 254 nm and 280 nm are suitable for detecting aromatic systems, such as the phenyl group of the benzyl ester. wiley-vch.dethermofisher.comtandfonline.comrsc.org

HPLC-UV allows for the separation of the target compound from starting materials, intermediates, and by-products based on their differential interactions with the stationary phase and elution by the mobile phase. By monitoring the absorbance at selected UV wavelengths, researchers can track the consumption of reactants, the formation of products, and the appearance of impurities over time. wiley-vch.dethermofisher.comacs.org This provides valuable data for optimizing reaction conditions and work-up procedures.

For product characterization, analytical HPLC-UV is used to determine the purity of isolated H-Asp(OBzl) or its derivatives. The purity is typically assessed by integrating the peak area corresponding to the target compound relative to the total peak area in the chromatogram. thermofisher.com Preparative HPLC-UV can also be employed for the purification of synthesized material on a larger scale. wiley-vch.detandfonline.com

While specific detailed data tables for HPLC-UV analysis of H-Asp(OBzl) were not extensively provided in the search results, the consistent mention of HPLC with UV detection at specific wavelengths across multiple studies involving protected aspartic acid and peptides highlights its established use as a standard analytical tool in this field. wiley-vch.dethermofisher.comwiley-vch.detandfonline.comrsc.orgacs.org The data obtained from such analyses typically includes retention times, peak areas, and peak shapes, which are indicative of the compound's identity, quantity, and purity.

Advanced Applications and Future Directions in H Asp Obzl Research

H-Asp(OBzl) in the Synthesis of Complex Peptide Architectures and Foldamers

H-Asp(OBzl) plays a significant role in the construction of complex peptide architectures, including cyclic peptides, peptide conjugates, and peptidomimetics like foldamers. The controlled deprotection and coupling of the H-Asp(OBzl) residue enable the precise positioning of the aspartic acid side chain within intricate molecular designs. It has been utilized in the synthesis of peptides containing structures such as the 1,4-diazepine-2,5-dione ring. nih.gov

A key challenge in the synthesis of aspartate-containing peptides is the potential for aspartimide formation, a side reaction involving the intramolecular cyclization of the aspartic acid β-carboxyl group with the amide nitrogen of the subsequent amino acid residue. This leads to undesired by-products, epimerization, and reduced yields, particularly in sequences like -Asp-Gly-, -Asp-Asp-, -Asp-Asn-, -Asp-Arg-, Asp-Thr-, and -Asp-Cys-. fishersci.co.ukwikipedia.orguni.lu While the OBzl group provides protection against this side reaction, the extent of aspartimide formation is influenced by the amino acid sequence and the reaction conditions, especially the presence of strong bases commonly used in Fmoc solid-phase peptide synthesis (SPPS). fishersci.co.ukwikipedia.orgnih.gov Bulky protecting groups have been shown to offer greater protection against aspartimide formation compared to the tert-butyl (OtBu) group, and in some contexts, OBzl is compared alongside other protecting groups like allyl (OAll) and phenacyl (O-phenacyl) esters in terms of their effectiveness against this side reaction. wikipedia.org

The synthesis of foldamers, which are sequence-specific oligomers designed to fold into defined three-dimensional structures, represents another area where protected amino acids like H-Asp(OBzl) are essential building blocks. oakwoodchemical.com These synthetic molecules mimic the structural and functional aspects of biopolymers such as proteins. oakwoodchemical.com The ability to precisely incorporate aspartic acid residues with protected side chains allows for the rational design of foldamers with specific functional group arrangements and conformational preferences, which is crucial for exploring their potential in areas like molecular recognition, catalysis, and biomaterials. oakwoodchemical.com Studies on the synthesis of protected peptides that adopt helical structures highlight the utility of derivatives like Z-Asp(OBzl)- .

Rational Design and Derivatization of H-Asp(OBzl) for Prodrug Applications

The rational design of prodrugs is a strategy employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. fishersci.cawikidata.orgharvard.edu This often involves the chemical derivatization of a parent drug to enhance properties such as solubility, permeability, stability, or targeted delivery. fishersci.cawikidata.orgharvard.edu Amino acids and small peptides are frequently utilized as promoieties in prodrug design due to their biocompatibility and the presence of functional groups amenable to derivatization. wikidata.orgnih.gov